2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
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Overview
Description
2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a compound that features an indole and pyridine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the pyridine ring further enhances its potential for various therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . These can lead to downstream effects such as antiviral, anti-inflammatory, and anticancer effects, among others .
Result of Action
Indole derivatives have been reported to have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities . They can interact with multiple receptors, making them useful in the development of new derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism of action for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methoxy-2-iodoaniline with a disilylated alkyne to form a 5-methoxy-2,3-disubstituted indole . This intermediate can then be further reacted with pyridine derivatives under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .
Scientific Research Applications
2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine that contain the pyridine ring
Uniqueness
2-Methoxy-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is unique due to its combined indole and pyridine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-methoxy-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-11-16(19)18-9-6-14-10-13(2-3-15(14)18)12-4-7-17-8-5-12/h2-5,7-8,10H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSOQSKNONOCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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